2,3-Dihydroxy-5-methylbenzoic acid

Übersicht

Beschreibung

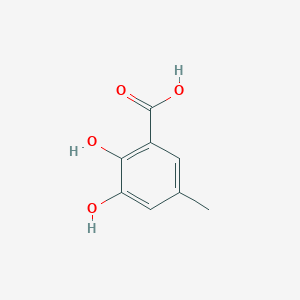

2,3-Dihydroxy-5-methylbenzoic acid is a biochemical used for proteomics research . It has a molecular formula of C8H8O4 and a molecular weight of 168.15 .

Molecular Structure Analysis

The molecular structure of 2,3-Dihydroxy-5-methylbenzoic acid consists of a benzene ring with two hydroxyl groups and one methyl group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name.Wissenschaftliche Forschungsanwendungen

Proteomics Research

2,3-Dihydroxy-5-methylbenzoic acid is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein expression, interactions, and modifications that can provide valuable insights into cellular processes and diseases .

Cell Biology

While specific applications in cell biology are not directly mentioned in the search results, the compound’s use in proteomics research suggests potential applications in studying cellular processes. Proteins play crucial roles in virtually all biological processes, and their study can reveal how cells function and respond to various stimuli .

Genomics

In genomics, the compound could potentially be used in studying the effects of genetic variations on protein expression and function . Understanding these effects can help researchers identify genetic markers for diseases and develop personalized treatments .

Chromatography

Although specific applications in chromatography are not directly mentioned in the search results, the compound’s use in proteomics research suggests potential applications in this field. Chromatography is a technique used to separate mixtures, and it’s often used in proteomics to separate and analyze complex protein samples .

Mass Spectrometry

The compound could potentially be used in mass spectrometry, a technique used to measure the mass-to-charge ratio of ions. This can help identify and quantify molecules in simple and complex mixtures, such as proteins in a proteomics sample .

Analytical Chemistry

In analytical chemistry, 2,3-Dihydroxy-5-methylbenzoic acid could be used as a standard or reagent . Analytical chemistry involves the analysis of samples to determine their chemical composition and structure .

Biopharma Production

While specific applications in biopharma production are not directly mentioned in the search results, the compound’s use in proteomics research suggests potential applications in this field. Biopharmaceuticals are medical drugs produced using biotechnology, and they often involve the use of proteins .

Advanced Battery Science and Technology

Although specific applications in advanced battery science and technology are not directly mentioned in the search results, the compound’s chemical properties suggest potential applications in this field. For example, it could potentially be used in the development of new battery materials or electrolytes .

Wirkmechanismus

Target of Action

The primary targets of 2,3-Dihydroxy-5-methylbenzoic acid are 2,3-dihydroxybenzoate-AMP ligase and Neutrophil gelatinase-associated lipocalin . These targets play crucial roles in biochemical reactions and immune responses respectively .

Mode of Action

The compound interacts with its targets through a process known as activation of the carboxylate group . This involves ATP-dependent PPi exchange reactions, leading to the formation of an acyladenylate . The side chain conformation of a tyrosine residue controls the entry and exit of substrate/product during reversible reactions .

Biochemical Pathways

It is known that the compound plays a role in thecarboxylation and decarboxylation reactions . These reactions are crucial for various metabolic processes.

Result of Action

Its interaction with its targets suggests it may have effects onmetabolic processes and immune responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Dihydroxy-5-methylbenzoic acid. For example, the compound’s physical state, melting point, boiling point, density, and refractive index can all be influenced by environmental conditions .

Eigenschaften

IUPAC Name |

2,3-dihydroxy-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLKLKFWHLNSPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454952 | |

| Record name | 2,3-Dihydroxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydroxy-5-methylbenzoic acid | |

CAS RN |

6049-93-0 | |

| Record name | 2,3-Dihydroxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)propanoate](/img/structure/B1599939.png)